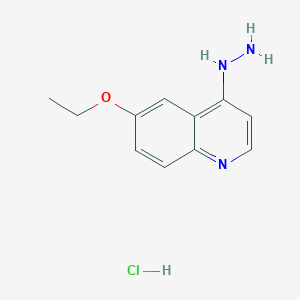

4-Hydrazino-6-ethoxyquinoline hydrochloride

描述

4-Hydrazino-6-ethoxyquinoline hydrochloride is a chemical compound with the molecular formula C({11})H({14})ClN(_{3})O It is a derivative of quinoline, a heterocyclic aromatic organic compound

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazino-6-ethoxyquinoline hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 6-ethoxyquinoline, which is commercially available or can be synthesized from quinoline through ethylation.

Hydrazination: The 6-ethoxyquinoline undergoes hydrazination by reacting with hydrazine hydrate under reflux conditions. This reaction introduces the hydrazino group at the 4-position of the quinoline ring.

Hydrochloride Formation: The resulting 4-hydrazino-6-ethoxyquinoline is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: 4-Hydrazino-6-ethoxyquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxy group.

Major Products:

Oxidation Products: Azo or azoxy compounds.

Reduction Products: Hydrazine derivatives.

Substitution Products: Compounds with various functional groups replacing the ethoxy group.

科学研究应用

Anti-Malarial Activity

Research indicates that derivatives of quinoline, including 4-hydrazino-6-ethoxyquinoline hydrochloride, exhibit significant anti-malarial properties. A patent describes novel processes for synthesizing quinoline compounds that can be utilized as anti-malarial drugs, highlighting the potential of hydrazino derivatives in combating malaria .

Anti-Cancer Properties

The compound has also been investigated for its anti-cancer effects. Studies show that quinazoline and quinoline compounds can inhibit tumor growth in various cancer models. For instance, derivatives similar to 4-hydrazino-6-ethoxyquinoline have demonstrated efficacy against renal carcinoma and melanoma . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation.

Antimicrobial Activity

The antimicrobial potential of hydrazinoquinolines has been explored in several studies. For example, a study reported the synthesis of hydrazones derived from hydrazinoquinazoline, which exhibited notable antimicrobial activity against various pathogens . This suggests that this compound could be a candidate for developing new antimicrobial agents.

Synthesis and Evaluation

A case study focused on synthesizing hydrazones from 4-hydrazinoquinazoline demonstrated their biological activity through various assays. The study found that these compounds could effectively inhibit microbial growth, showcasing their potential as new antibiotics .

In Vivo Studies

In vivo studies conducted on animal models have shown promising results regarding the safety and efficacy of compounds based on this compound. One study assessed the compound's anti-cancer efficacy in NOD/SCID mice, demonstrating significant tumor reduction compared to controls . Such findings are crucial for advancing these compounds toward clinical trials.

Data Tables

| Application Area | Compound Tested | Key Findings |

|---|---|---|

| Anti-Malarial | 4-Hydrazino-6-ethoxyquinoline | Effective against Plasmodium falciparum |

| Anti-Cancer | Quinazoline derivatives | Inhibition of tumor growth in renal carcinoma |

| Antimicrobial | Hydrazones from hydrazinoquinazoline | Significant antimicrobial activity against E.coli |

作用机制

The mechanism of action of 4-Hydrazino-6-ethoxyquinoline hydrochloride depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or DNA, leading to various biological effects. The hydrazino group can form reactive intermediates that interact with molecular targets, potentially disrupting cellular processes or inducing cell death in cancer cells.

相似化合物的比较

4-Hydrazinoquinoline: Lacks the ethoxy group, which may affect its solubility and reactivity.

6-Ethoxyquinoline: Lacks the hydrazino group, limiting its potential biological activities.

4-Aminoquinoline: Similar structure but with an amino group instead of a hydrazino group, leading to different chemical and biological properties.

Uniqueness: 4-Hydrazino-6-ethoxyquinoline hydrochloride is unique due to the presence of both the hydrazino and ethoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for research in various scientific fields.

生物活性

4-Hydrazino-6-ethoxyquinoline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

- Molecular Formula : C10H12ClN5O

- CAS Number : 1172910-15-4

The compound features a quinoline core substituted with hydrazine and ethoxy groups, which may influence its biological activity by modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways, particularly those involved in apoptosis and cell proliferation.

Target Pathways

- Bcl-2 Inhibition : Similar compounds have been shown to inhibit Bcl-2, a protein that regulates apoptosis. This inhibition leads to increased apoptosis in cancer cells, making it a potential therapeutic target in oncology .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death through mechanisms involving ROS.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- HeLa Cells : The compound showed potent anti-proliferative effects with IC50 values in the sub-micromolar range.

- MDA-MB-231 Cells : Exhibited strong inhibition of cell growth and induction of apoptosis.

The mechanism involves downregulation of anti-apoptotic proteins and activation of pro-apoptotic factors within these cells.

Other Biological Activities

In addition to anticancer effects, preliminary studies suggest potential antiviral and anti-inflammatory activities. These effects are hypothesized to arise from the compound's ability to modulate immune responses and inhibit viral replication .

Case Studies

Several studies have explored the efficacy of this compound:

-

Study on HeLa Cells :

- Objective : To evaluate the anti-proliferative effects.

- Method : MTT assay was used to assess cell viability.

- Results : Significant reduction in cell viability was observed at concentrations above 1 µM, with a calculated IC50 of approximately 0.5 µM.

-

Bcl-2 Targeting Study :

- Objective : To investigate the compound's role as a Bcl-2 inhibitor.

- Method : ELISA assays were conducted to measure Bcl-2 protein levels post-treatment.

- Results : A notable decrease in Bcl-2 levels was recorded, correlating with increased apoptosis markers.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 0.5 | Bcl-2 inhibition |

| Anticancer | MDA-MB-231 | <1 | Apoptosis induction |

| Antiviral | TBD | TBD | Immune modulation |

| Anti-inflammatory | TBD | TBD | Cytokine inhibition |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Hydrazino-6-ethoxyquinoline hydrochloride, and what critical parameters influence reaction efficiency?

- Methodological Answer : A common approach involves hydrazination of a chloro-substituted ethoxyquinoline precursor using hydrazine hydrate under reflux in ethanol. For example, analogous syntheses (e.g., 2-Chloro-4-hydrazino-8-methylquinoline) use hydrazine hydrate (0.03 mol) added to a chloro-quinoline derivative in ethanol, heated under reflux for 6 hours, followed by precipitation and crystallization . Key parameters include stoichiometric ratios (excess hydrazine ensures complete substitution), solvent choice (polar aprotic solvents may enhance reactivity), and reaction time. Purification via column chromatography (e.g., petroleum ether:EtOAc gradients) or recrystallization is critical for isolating high-purity products .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use EN 166-certified eye protection to prevent splashes .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of dust or vapors. Ensure local exhaust ventilation for powder handling .

- Spill Management : Avoid dust generation; collect spills using non-sparking tools and place in sealed containers. Prevent entry into drains .

- Emergency Procedures : For skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes. Seek medical attention if irritation persists .

Q. How should researchers design experiments to assess the biological activity of this compound?

- Methodological Answer :

- Assay Design : Use in vitro antimicrobial or cytotoxicity assays (e.g., microdilution for MIC determination against Mycobacterium tuberculosis). Hydrazinoquinoline derivatives have shown antitubercular activity, suggesting similar frameworks for structure-activity relationship (SAR) studies .

- Controls : Include positive controls (e.g., isoniazid for antitubercular assays) and vehicle controls (DMSO/ethanol).

- Dose-Response Curves : Test a concentration range (e.g., 1–100 µM) to determine IC₅₀ values. Use triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions for the hydrazination of ethoxyquinoline derivatives to maximize yield and purity?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) versus ethanol. Higher-boiling solvents may improve reaction rates but require careful temperature control to avoid side reactions (e.g., hydrolysis) .

- Catalysis : Explore acid or base catalysis (e.g., HCl or KOH) to accelerate nucleophilic substitution.

- In-Line Monitoring : Use TLC or HPLC to track reaction progress. For example, in the synthesis of 4-Chloro-6,7-dimethoxyquinoline, HPLC with a C18 column confirmed >99% purity post-purification .

- Yield Optimization : Vary hydrazine molar equivalents (1.5–3.0 equivalents) and reflux duration (4–8 hours) to identify ideal conditions .

Q. What analytical techniques are most effective for characterizing hydrazinoquinoline derivatives, and how can spectral data inconsistencies be resolved?

- Methodological Answer :

- Structural Elucidation :

- NMR : ¹H and ¹³C NMR identify hydrazino (–NH–NH₂) protons (δ 4–6 ppm) and quinoline ring protons. For example, 4-Chloro-6,7-dimethoxyquinoline shows distinct aromatic proton signals at δ 7.32–8.57 ppm .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 224 for related compounds) .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms or regiochemistry. Intramolecular interactions (e.g., C–H⋯Cl) can stabilize planar quinoline structures .

- Data Reconciliation : If NMR signals overlap, use 2D techniques (COSY, HSQC) or vary solvent systems (e.g., DMSO-d₆ vs. CDCl₃). Cross-validate with elemental analysis .

Q. What strategies can mitigate conflicting data in stability studies of hydrazino-containing compounds under varying storage conditions?

- Methodological Answer :

- Controlled Stability Testing : Store samples under accelerated conditions (40°C/75% RH for 6 months) and monitor degradation via HPLC. Hydrazines are prone to oxidation; use inert atmospheres (N₂) or antioxidants (e.g., BHT) .

- Degradation Pathway Analysis : Identify byproducts (e.g., via LC-MS). For example, hydrazine oxidation may yield azines or quinone derivatives.

- Statistical Validation : Apply ANOVA to assess significance of degradation rates across batches. Use Weibull models for shelf-life prediction .

属性

IUPAC Name |

(6-ethoxyquinolin-4-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-2-15-8-3-4-10-9(7-8)11(14-12)5-6-13-10;/h3-7H,2,12H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCSTCOKSPVHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=CN=C2C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589073 | |

| Record name | 6-Ethoxy-4-hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172910-15-4 | |

| Record name | 6-Ethoxy-4-hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。